2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione
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Overview
Description
2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione is a heterocyclic compound featuring a bicyclic structure with a sulfur and nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This method leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods
While specific industrial production methods for 2lambda6-Thia-1-azabicyclo[21These methods often include intramolecular displacement reactions to form the bicyclic ring system .
Chemical Reactions Analysis
Types of Reactions
2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds and structures . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione: This compound shares a similar bicyclic structure but differs in its functional groups.
2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile: Another related compound with a nitrile group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms in a bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
2λ6-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)3-4-1-5(8)2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZREQFNKDJESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN1S(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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